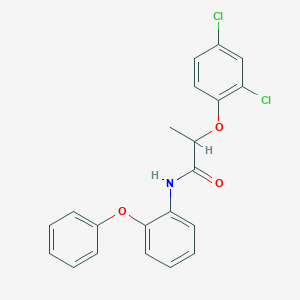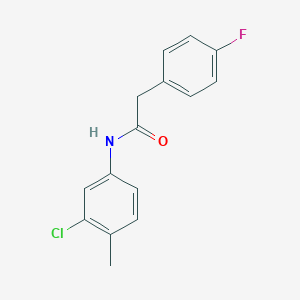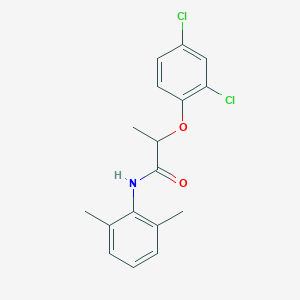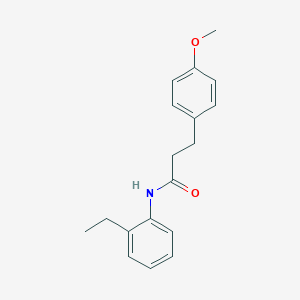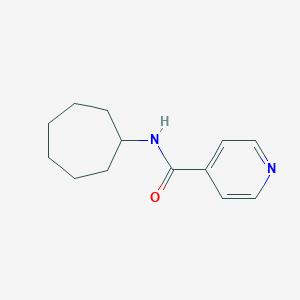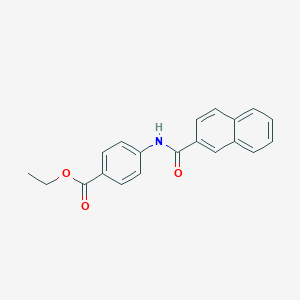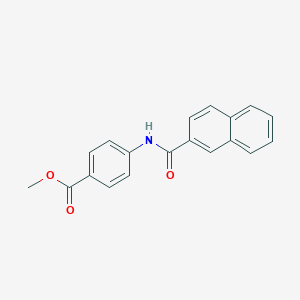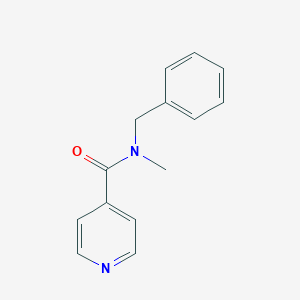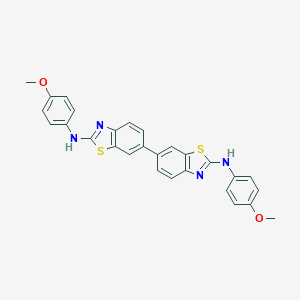![molecular formula C20H16FNO2 B250405 N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)
N-[2-(benzyloxy)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzyloxy)phenyl]-2-fluorobenzamide, also known as BPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPF belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of N-[2-(benzyloxy)phenyl]-2-fluorobenzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways in cells. N-[2-(benzyloxy)phenyl]-2-fluorobenzamide has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which are involved in regulating gene expression and protein degradation, respectively. N-[2-(benzyloxy)phenyl]-2-fluorobenzamide has also been found to activate the p53 pathway, which is a tumor suppressor pathway that can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)phenyl]-2-fluorobenzamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, N-[2-(benzyloxy)phenyl]-2-fluorobenzamide has been shown to have antioxidant activity and to reduce oxidative stress in cells. It has also been found to modulate the immune response and to have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-(benzyloxy)phenyl]-2-fluorobenzamide is its versatility in scientific research. It has been found to have multiple biological activities and can be used in various experimental settings. However, one of the limitations of N-[2-(benzyloxy)phenyl]-2-fluorobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, N-[2-(benzyloxy)phenyl]-2-fluorobenzamide's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-[2-(benzyloxy)phenyl]-2-fluorobenzamide. One area of interest is the development of more potent analogs of N-[2-(benzyloxy)phenyl]-2-fluorobenzamide that can exhibit even stronger anti-cancer and anti-inflammatory activities. Another area of interest is the study of N-[2-(benzyloxy)phenyl]-2-fluorobenzamide's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new methods for synthesizing N-[2-(benzyloxy)phenyl]-2-fluorobenzamide and its analogs could help to improve their accessibility for scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(benzyloxy)phenyl]-2-fluorobenzamide involves the reaction of 2-fluoroaniline with benzyl alcohol in the presence of a catalyst and a solvent. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of N-[2-(benzyloxy)phenyl]-2-fluorobenzamide is typically around 60-70%, and the purity can be verified by NMR and HPLC analysis.
Applications De Recherche Scientifique
N-[2-(benzyloxy)phenyl]-2-fluorobenzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anti-cancer activity. N-[2-(benzyloxy)phenyl]-2-fluorobenzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(benzyloxy)phenyl]-2-fluorobenzamide's anti-inflammatory and anti-microbial properties have also been studied, and it has been found to have potential applications in the treatment of various inflammatory and infectious diseases.
Propriétés
Formule moléculaire |
C20H16FNO2 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
2-fluoro-N-(2-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16FNO2/c21-17-11-5-4-10-16(17)20(23)22-18-12-6-7-13-19(18)24-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23) |
Clé InChI |
BIVPSVPIMGXUAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



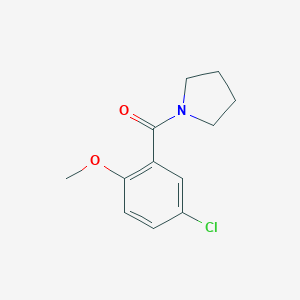
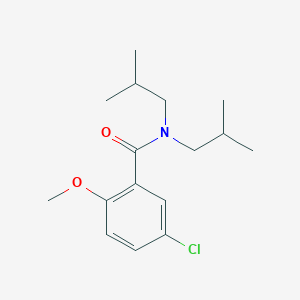
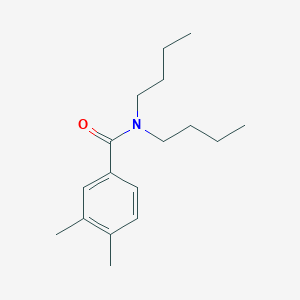
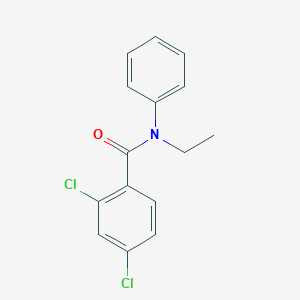
![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)
